(2-甲基丁基)硼酸

描述

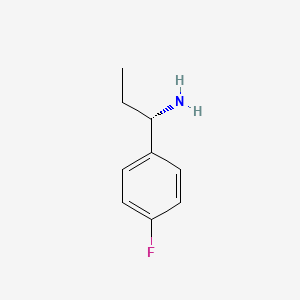

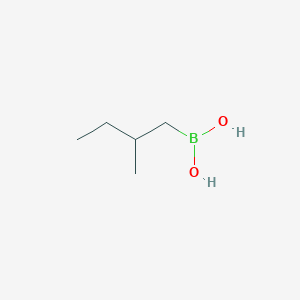

(2-Methylbutyl)boronic acid is a useful research compound. Its molecular formula is C5H13BO2 and its molecular weight is 115.97. The purity is usually 95%.

The exact mass of the compound (2-Methylbutyl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2-Methylbutyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methylbutyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物医学应用

硼酸,包括(2-甲基丁基)硼酸之类的衍生物,是生物医学应用发展中不可或缺的。它们已被证明在治疗艾滋病、肥胖症、糖尿病和癌症等疾病方面很有价值。含硼酸聚合物的独特反应性、溶解性和响应性为生物材料的制备开辟了新途径。这些化合物的多功能性表明了在超出目前已探索范围的生物医学应用中进一步利用的潜力(Cambre & Sumerlin, 2011).

催化

硼酸在有机反应中充当催化剂,这在它们在高度对映选择性的氮杂-迈克尔加成反应中的作用中得到了例证。这种催化特性虽然与其他化学相比利用不足,但突出了该化合物在合成稠密官能化的环己烷方面的多功能性。此类反应强调了硼酸,包括(2-甲基丁基)硼酸,在有机合成和催化中的潜力(Hashimoto, Gálvez, & Maruoka, 2015).

传感和检测

硼酸是开发用于检测在疾病预防、诊断和治疗中至关重要的生物活性物质的选择性荧光化学传感器的关键。它们与顺式-1,2-或1,3-二醇的相互作用构成了传感碳水化合物和生物活性物质的基础,说明了它们在基于荧光的传感器中的重要性。此应用突出了硼酸,包括(2-甲基丁基)硼酸之类的衍生物,在为医疗保健和环境监测创造灵敏检测系统方面的潜力(Huang 等,2012).

未来方向

: Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3185–3192. Link : Waters. (2022). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY Premier System. [Link](https://www.waters.com/nextgen/gb/en/library/application-notes/2022/high-sensitivity-analysis-of-potential-mutagenic-boronic-acids-using-xevo-tq-absolute-tandem-quadrupole-mass-s

作用机制

Target of Action

(2-Methylbutyl)boronic acid, like other boronic acids, primarily targets molecules with cis-diol groups . These targets include biological materials and natural products such as phosphatidylinositol bisphosphate, saccharides and polysaccharides, nucleic acids, metal ions, and the neurotransmitter dopamine . Boronic acids are also known to bind to active site serines .

Mode of Action

The interaction of (2-Methylbutyl)boronic acid with its targets involves the formation of reversible covalent complexes . This is achieved through the boronic acid’s ability to form five-membered boronate esters with diols . In the Suzuki–Miyaura (SM) coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The primary biochemical pathway affected by (2-Methylbutyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

Boronic acids are generally known for their stability and ease of purification, especially in the case of boronic acid pinacol esters . This characteristic facilitates the use of boronic esters in synthesis and as a tool to create new bonds .

Result of Action

The result of the action of (2-Methylbutyl)boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is used extensively in organic chemistry as a method for creating new bonds, particularly in the development and synthesis of pharmaceutical agents .

Action Environment

The action of (2-Methylbutyl)boronic acid is influenced by the reaction conditions, particularly the presence of a transition metal catalyst such as palladium . The reaction is known for its tolerance to a variety of functional groups and its mild reaction conditions . The stability of boronic acids can be influenced by environmental factors such as exposure to atmospheric oxygen, which can lead to the generation of organic radicals .

生化分析

Biochemical Properties

(2-Methylbutyl)boronic acid is known to participate in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Molecular Mechanism

The molecular mechanism of (2-Methylbutyl)boronic acid primarily involves its participation in the Suzuki–Miyaura coupling reaction . In this reaction, (2-Methylbutyl)boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst .

Temporal Effects in Laboratory Settings

Boronic acids are known to be sensitive to hydrolysis under mild acidic or basic conditions .

Metabolic Pathways

Boronic acids are known to form reversible covalent complexes with various biomolecules, suggesting potential involvement in various metabolic processes .

Subcellular Localization

Given its potential to form reversible covalent complexes with various biomolecules, it could potentially localize to various subcellular compartments depending on these interactions .

属性

IUPAC Name |

2-methylbutylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13BO2/c1-3-5(2)4-6(7)8/h5,7-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHJHHWXNRSHSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC(C)CC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3178176.png)

![1-[Butyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B3178221.png)

![(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B3178246.png)